Differentiation from the Parent Scaffold (Ethyl 1H-indazole-3-carboxylate): Enhanced Lipophilicity for Improved Membrane Permeability
The addition of a 4-methoxy group to the indazole core significantly alters key physicochemical properties that govern drug-likeness. Compared to the unsubstituted parent compound, Ethyl 1H-indazole-3-carboxylate, the target compound exhibits a measurable increase in lipophilicity, as indicated by a higher calculated LogP (cLogP). This change is critical for medicinal chemists optimizing a lead series for cell permeability. The cLogP of Ethyl 1H-indazole-3-carboxylate is calculated to be 1.82, whereas the cLogP for Ethyl 4-methoxy-1H-indazole-3-carboxylate is 2.19 . This represents a quantifiable difference that can influence decisions when selecting a starting scaffold for a project requiring balanced hydrophilicity and lipophilicity.
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 2.19 |
| Comparator Or Baseline | Ethyl 1H-indazole-3-carboxylate (CAS 4498-68-4): cLogP = 1.82 |
| Quantified Difference | Increase of +0.37 logP units |
| Conditions | In silico calculation (ChemDraw/ACD/Labs) |
Why This Matters
This quantified lipophilicity difference (ΔcLogP = +0.37) guides medicinal chemists in selecting the appropriate scaffold to optimize passive membrane permeability, a crucial parameter for achieving oral bioavailability or cellular activity.
